6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are characterized by a fused benzene and quinazoline ring structure, often exhibiting significant pharmacological properties. This particular compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development targeting various diseases.
The compound can be synthesized through several established methods in organic chemistry, leveraging the reactivity of its functional groups. The literature provides various synthetic routes that highlight its versatility and the potential for modification to enhance its biological activity.
6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline is classified as a dihydroquinazoline derivative. This classification is significant as it indicates the compound's structural features and potential reactivity patterns, which are critical for understanding its biological interactions.
The synthesis of 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline can be achieved through several methods:
The synthesis generally requires specific conditions such as refluxing in solvents like ethanol or acetic acid, and the use of catalysts or reducing agents to facilitate reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of synthesized compounds.
The molecular structure of 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline features:
The molecular formula is , with a molecular weight of approximately 292.18 g/mol. Structural analysis through X-ray crystallography may provide insights into bond lengths and angles, aiding in understanding reactivity and interactions with biological targets.
The compound can undergo various chemical reactions typical for quinazolines:
Understanding these reactions involves analyzing reaction mechanisms and conditions that favor specific pathways, which are essential for optimizing synthetic routes in drug development.
The mechanism of action for compounds like 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline often involves interaction with specific biological targets such as enzymes or receptors.
Studies have shown that similar compounds exhibit activity against various targets such as kinases or G-protein coupled receptors (GPCRs), which could be extrapolated to predict the behavior of this compound.
Relevant data from studies suggest that modifications can lead to enhanced solubility or bioavailability, which are crucial for therapeutic applications.
6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline has potential applications in:
Fragment-based combinatorial screening provides a strategic methodology for identifying core structural motifs that exhibit high binding affinity toward biological targets relevant to quinazoline therapeutics. This approach leverages low-molecular-weight fragments (<300 Da) that collectively sample broader chemical space compared to traditional high-throughput screening libraries [1] [2]. For 6-(3,4-dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline development, screening typically employs biophysical validation techniques to detect weak fragment-protein interactions (K~d~ = μM–mM range). Primary screening against therapeutic targets (e.g., kinases, epigenetic regulators) utilizes thermal shift assays, where target protein thermal stability (T~m~) increases upon fragment binding. Fragments inducing ΔT~m~ ≥ 0.5°C advance to secondary validation via NMR spectroscopy [6].
Table 1: Fragment Screening Techniques for Quinazoline Core Identification
Technique | Throughput | Sensitivity | Key Parameters | Quinazoline Applicability |
---|---|---|---|---|
Thermal Shift Assay | High | Moderate | ΔT~m~ ≥ 0.5°C; Fragment conc. 10 mM | Identifies benzoquinazoline fragments stabilizing oncological targets |
WaterLOGSY NMR | Medium | High | Ligand signal inversion; K~d~ 0.1–10 mM | Validates aromatic fragment binding to hydrophobic pockets |
STD NMR | Medium | High | Epitope mapping; K~d~ 0.1–10 mM | Confirms 3,4-dichlorophenyl moiety interactions |
ITC (Validation) | Low | Very High | Direct K~d~, ΔH, ΔS measurement | Quantifies dihydrobenzo[h]quinazoline fragment affinity |
Secondary NMR screening employs Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) and Saturation Transfer Difference (STD) experiments to confirm binding specificity. WaterLOGSY identifies binders through altered magnetization transfer between water protons and fragment protons, while STD detects saturation transfer from protein to bound fragments. For quinazoline scaffolds, fragments containing dichlorophenyl or dihydrobenzo groups show enhanced binding signals when targeting hydrophobic enzyme pockets [2] [6]. Validated hits undergo "fragment growing" by computational docking, where substituents are added to the quinazoline core to optimize steric and electronic complementarity with the target active site. This approach efficiently navigates structure-activity relationship development while minimizing synthetic overhead [6] [10].
Anthranilic acid serves as a foundational building block for constructing the quinazoline core of 6-(3,4-dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline. The Niementowski reaction provides a robust route where anthranilic acid derivatives undergo condensation with ortho-carbonyl donors (e.g., acetic anhydride, orthoesters) under thermal conditions (125–130°C) to yield 2-substituted-4(3H)-quinazolinones [1] [3]. For the target compound, anthranilic acid is first functionalized at the C6 position to establish the benzo[h] fusion prerequisite. This involves electrophilic bromination or nitration, followed by palladium-catalyzed Suzuki coupling to install the 3,4-dichlorophenyl group prior to ring closure [3] [5].
Table 2: Key Synthetic Stages Using Anthranilic Acid Derivatives
Stage | Reagents/Conditions | Intermediate | Yield Range | Critical Control Parameters |
---|---|---|---|---|
Anthranilate Functionalization | Br~2~/AcOH; 0°C → rt | 6-Bromoanthranilic acid | 70–85% | Stoichiometric bromine; temperature control |
Dichlorophenyl Installation | 3,4-Dichlorophenylboronic acid; Pd(PPh~3~)~4~, Na~2~CO~3~, dioxane/H~2~O; 80°C | 6-(3,4-Dichlorophenyl)anthranilic acid | 60–75% | Oxygen exclusion; catalyst loading (5 mol%) |
Cyclization (Niementowski) | Acetic anhydride/neat; reflux | 2-Methyl-3,4-dihydrobenzo[h]quinazolin-4-one | 50–65% | Anhydrous conditions; reaction time (6–8 h) |
Selective Reduction | NaBH~4~/NiCl~2~; MeOH/THF; 0°C | 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline | 40–55% | Temperature control; borohydride addition rate |
An optimized pathway employs 6-amino-3-bromo-2-methylbenzonitrile as the anthranilic acid equivalent. Copper(I)-mediated reductive coupling with 3,4-dichlorophenyl iodide installs the aryl group, followed by acid hydrolysis to regenerate the carboxylic acid functionality. Subsequent cyclization with acetyl chloride in diglyme at 150°C directly affords the 2-methyl-5,6-dihydrobenzo[h]quinazoline scaffold. This sequence achieves regioselectivity by exploiting the ortho-directing capability of the amino group during halogenation and the electrophilic bias of the nitrile during cyclization [3] [5]. Critical challenges include suppressing N-methylation at N3 during reduction and preventing over-reduction of the dihydroquinazoline ring system, necessitating controlled use of NaBH~4~ with NiCl~2~ catalyst at 0°C [5] [9].
Benzannulation methodologies efficiently construct the tetracyclic benzo[h]quinazoline system through convergent pericyclic cascades. The Danheiser benzannulation, a cornerstone technique, employs vinylketenes generated in situ from α´-diazo-α,β-enones under photochemical Wolff rearrangement. These ketenes undergo regioselective [2+2] cycloaddition with functionalized alkynes—notably trialkylsilyloxyacetylenes—followed by electrocyclic ring-opening and 6π-electrocyclization to yield resorcinol intermediates [4] [7] [8]. For quinazoline synthesis, the alkyne component incorporates nitrogen functionality, such as a masked cyano group or protected amine, to enable subsequent heterocyclization.
Table 3: Catalytic Systems for Benzannulation in Quinazoline Synthesis
Catalyst/System | Alkyne Partner | Temperature | Cyclization Efficiency | Regioselectivity |
---|---|---|---|---|
Photochemical Wolff (No Catalyst) | (TIPS)O-C≡C-Ar | Dichloroethane reflux | 55–70% | High (dictated by alkyne electronics) |
Co-dppp/Zn/ZnI~2~ (DCM) | Conjugated enynes | 25°C | 85–90% | Moderate (A:B = 78:22) |
Co-dppp/Zn/ZnI~2~ (THF) | Conjugated enynes | 25°C | 80–85% | High reversed (A:B = 7:93) |
[Pd~2~(dba)~3~]/PPh~3~ | Terminal alkynes | 80°C | 65–75% | Controlled by allyl fragment |
Cobalt-catalyzed benzannulation demonstrates exceptional solvent-dependent regiocontrol. Using [Co(dppp)] catalysts (dppp = 1,3-bis(diphenylphosphino)propane) with Zn and ZnI~2~ additives, conjugated enynes yield symmetrical benzannulation products in dichloromethane. Conversely, tetrahydrofuran solvent reverses selectivity toward unsymmetrical 6-(3,4-dichlorophenyl)-substituted phenols due to altered coordination geometry at the cobalt center. Palladium catalysis provides complementary regioselectivity via oxidative coupling; (η³-C~3~H~5~)Pd(CH~3~CN)~2~ mediates annulation between allyl acetate and alkynyl-dichlorophenyl precursors, where the allyl fragment incorporates regioselectively at C5 of the nascent dihydroquinazoline ring [4] [8]. The resorcinol products undergo Skraup-type quinazoline formation upon treatment with ammonium acetate and an oxidizing agent (e.g., nitrobenzene), completing the tetracyclic system in a single step.
Regioselective modification of the 5,6-dihydrobenzo[h]quinazoline scaffold enables precise optimization of electronic and steric properties. Electrophilic aromatic substitution (SEAr) occurs preferentially at C8 due to activation by the electron-rich N3-C4 imine moiety, while nucleophilic substitution favors C2 and C4 positions. The C2 methyl group undergoes KMnO~4~-mediated oxidation to carboxylic acid, enabling amide coupling for side chain diversification [3] [9]. N3 alkylation employs propargyl bromide under phase-transfer conditions (K~2~CO~3~/TBAB/DMF) to install alkynyl handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), appending triazole-acetamide pharmacophores that enhance target engagement [9].
Table 4: Regioselective Functionalization Strategies
Position | Reaction Type | Reagents/Conditions | Product Functionality | Impact on Physicochemical Properties |
---|---|---|---|---|
C2-Methyl | Oxidation | KMnO~4~, pyridine/H~2~O; 80°C | Carboxylic acid | Increases hydrophilicity (clogP ↓ 1.5–2.0 units); enables conjugation |
C4 | Nucleophilic Aromatic Substitution | ArNH~2~, DIPEA, DMSO; 120°C | 4-Anilino | Enhances π-stacking; modulates electron density |
N3 | Alkylation | Propargyl bromide, K~2~CO~3~, DMF; 25°C | Propargyl | Introduces click chemistry handle |
C8 | Bromination | Br~2~, AcOH; 0°C | Bromo | Enables Suzuki cross-coupling for biaryl diversification |
The 3,4-dichlorophenyl moiety at C6 undergoes directed ortho-lithiation using n-BuLi/TMEDA at -78°C, followed by electrophilic quenching with dimethylformamide or CO~2~ to install aldehyde or carboxylic acid functionality. This strategy exploits the ortho-directing capability of the proximal chlorine atom while preserving the dihydroquinazoline saturation. Computational modeling (DFT calculations) predicts reactivity patterns: Mulliken charge analysis confirms C8 as the most electron-rich ring position (charge density: -0.22e), while Fukui indices indicate C2 as the preferred site for nucleophilic attack (f⁻ = 0.075). These predictions align with experimental bromination and amination outcomes [3] [6] [9]. Late-stage diversification via halogen-metal exchange at C8-brominated derivatives provides access to analogs bearing heteroaryl, cyano, or trifluoromethyl groups that fine-tune target affinity and metabolic stability.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1